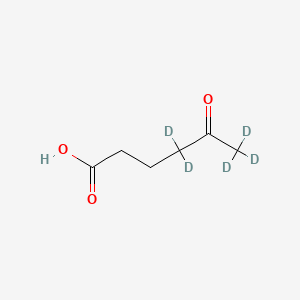![molecular formula C23H27N3O2S B565692 4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester CAS No. 1044764-15-9](/img/structure/B565692.png)
4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
Vue d'ensemble
Description
- La formule moléculaire est C23H27N3O2S , et sa masse moléculaire est 409,6 g/mol .
- CAY10494 est un solide cristallin avec une pureté d'au moins 98% .
- Solubilité : Il se dissout dans le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) et l'éthanol .
CAY10494: (CAS 1044764-15-9) est un intermédiaire de synthèse utilisé dans la synthèse pharmaceutique. Son nom chimique est CAY10494.
Applications De Recherche Scientifique
Chemistry: CAY10494’s role as a synthetic intermediate contributes to the development of novel drugs.
Biology: It may be used in studies related to drug discovery, target identification, and pharmacology.
Medicine: While direct clinical applications are limited, its derivatives could have therapeutic potential.
Industry: Pharmaceutical companies utilize CAY10494 in their drug development pipelines.
Mécanisme D'action
Target of Action
CAY10494, also known as “tert-butyl 4-[(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methyl]benzoate” or “4-[(4-Thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoic acid tert-butyl ester” or “4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester”, is a synthetic intermediate
Mode of Action
As a synthetic intermediate, it is typically used in the synthesis of other compounds, rather than having a direct biological effect itself .
Analyse Biochimique
Biochemical Properties
CAY10494 plays a significant role in biochemical reactions, particularly in the context of pharmaceutical synthesisThe compound’s molecular formula is C23H27N3O2S, and it has a molecular weight of 409.54 . Its solubility varies in different solvents, such as DMF, DMSO, and ethanol . These properties make CAY10494 a valuable tool in the study of biochemical pathways and enzyme interactions.
Cellular Effects
The effects of CAY10494 on various cell types and cellular processes are not extensively documented. It is known that compounds similar to CAY10494 can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, CAY10594, a related compound, has been shown to regulate the phosphorylated-GSK-3β/JNK axis, which is involved in cell signaling and stress responses . It is plausible that CAY10494 may exhibit similar cellular effects, impacting cell function and metabolic processes.
Molecular Mechanism
The molecular mechanism of CAY10494 involves its interactions at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation. The compound’s structure suggests that it may interact with specific proteins or enzymes, although detailed studies are lacking. The molecular interactions of CAY10494 could lead to changes in gene expression and cellular function, similar to other compounds in its class .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CAY10494 over time are not well-documented. It is essential to consider the stability and degradation of the compound during experiments. CAY10494 is stable at room temperature and has a shelf life of at least four years . Long-term effects on cellular function would require further in vitro and in vivo studies to determine any potential changes over time.
Dosage Effects in Animal Models
The dosage effects of CAY10494 in animal models have not been extensively studied. It is crucial to understand how different dosages can impact the compound’s efficacy and potential toxicity. Similar compounds have shown dose-dependent effects, with higher doses potentially leading to adverse effects
Transport and Distribution
The transport and distribution of CAY10494 within cells and tissues are not well-characterized. It is essential to consider how the compound is transported and localized within the cellular environment. Transporters and binding proteins may play a role in the distribution of CAY10494, affecting its localization and accumulation within specific tissues .
Subcellular Localization
Understanding the targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is crucial for elucidating its role in cellular processes
Méthodes De Préparation
- Les voies de synthèse spécifiques et les conditions de réaction pour CAY10494 ne sont pas largement disponibles dans la littérature. Il sert d'intermédiaire dans la production d'autres composés.
- Les méthodes de production industrielles peuvent impliquer des procédés en plusieurs étapes, mais les informations détaillées sont exclusives.
Analyse Des Réactions Chimiques
- CAY10494 subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courants dépendent des transformations spécifiques.
- Les principaux produits formés pendant ces réactions seraient des intermédiaires en aval ou des composés pharmaceutiques finaux.
Applications de la recherche scientifique
Chimie : Le rôle de CAY10494 en tant qu'intermédiaire de synthèse contribue au développement de nouveaux médicaments.
Biologie : Il peut être utilisé dans des études liées à la découverte de médicaments, à l'identification de cibles et à la pharmacologie.
Médecine : Bien que les applications cliniques directes soient limitées, ses dérivés pourraient avoir un potentiel thérapeutique.
Industrie : Les sociétés pharmaceutiques utilisent CAY10494 dans leurs pipelines de développement de médicaments.
Mécanisme d'action
- Des informations détaillées sur le mécanisme d'action de CAY10494 sont rares.
- Il interagit probablement avec des cibles ou des voies moléculaires spécifiques, mais des recherches supplémentaires sont nécessaires.
Comparaison Avec Des Composés Similaires
- Malheureusement, je n'ai pas d'informations sur des composés similaires à comparer directement avec CAY10494.
Propriétés
IUPAC Name |
tert-butyl 4-[(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-23(2,3)28-22(27)19-6-4-17(5-7-19)16-25-11-13-26(14-12-25)21-20-18(8-10-24-21)9-15-29-20/h4-10,15H,11-14,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTLDUWJKVUEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC4=C3SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135408 | |
| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-15-9 | |
| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044764-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)
